molecular formula C14H18O4 B15074952 Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate CAS No. 3846-07-9

Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate

Cat. No.: B15074952
CAS No.: 3846-07-9
M. Wt: 250.29 g/mol
InChI Key: FGWPFPADKFVDRT-UHFFFAOYSA-N
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Description

Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate is an organic compound with the molecular formula C14H18O4 It is a derivative of naphthalene, characterized by the presence of two ester groups and a partially hydrogenated naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate typically involves the hydrogenation of naphthalene derivatives followed by esterification. One common method includes the catalytic hydrogenation of 1,4,5,8-naphthalene tetracarboxylic dianhydride in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydronaphthalene derivative is then esterified using methanol and an acid catalyst like sulfuric acid to yield the dimethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated control of reaction parameters are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or anhydrides.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions include various naphthalene derivatives, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The partially hydrogenated naphthalene ring system can participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,4-dihydro-4a,8a-naphthalenedicarboxylate
  • Dimethyl 1,4,4a,5,8,8a-hexahydro-4a,8a-naphthalenedicarboxylate
  • Dimethyl 4a,8a-naphthalenedicarboxylate

Properties

CAS No.

3846-07-9

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate

InChI

InChI=1S/C14H18O4/c1-17-11(15)13-7-3-5-9-14(13,12(16)18-2)10-6-4-8-13/h3-6H,7-10H2,1-2H3

InChI Key

FGWPFPADKFVDRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC=CCC1(CC=CC2)C(=O)OC

Origin of Product

United States

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